(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine
Description
(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine is a secondary amine compound featuring a 5-aminopentyl chain and a 3-bromobenzyl group attached to a methylamine core. Its structure combines a hydrophobic aromatic moiety (3-bromophenyl) with a flexible alkylamine chain, which may influence its physicochemical properties and biological interactions. The 5-aminopentyl chain likely enhances solubility compared to shorter-chain analogs, while the bromine substituent may modulate electronic and steric properties .
Properties
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-methylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-16(9-4-2-3-8-15)11-12-6-5-7-13(14)10-12/h5-7,10H,2-4,8-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPARFKWXNEKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCN)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine typically involves the reaction of 3-bromobenzyl chloride with 5-aminopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The amine group in this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving amine and bromophenyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine involves its interaction with molecular targets through its amine and bromophenyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromophenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with (5-aminopentyl)[(3-bromophenyl)methyl]methylamine, differing in aromatic substituents, alkyl chain length, or amine substitution patterns:
Key Observations :
- Aromatic Substituents : Brominated aromatic groups (phenyl, thiophene, furan) enhance lipophilicity, but heterocycles (e.g., thiophene, furan) introduce distinct electronic profiles compared to pure phenyl systems .
- Amine Substitution : Secondary amines (e.g., methylamine in the target compound) exhibit higher metabolic stability than primary amines due to reduced susceptibility to oxidative deamination .
Physicochemical Properties
Lipophilicity and Partition Coefficients
Lipophilicity (logP) is critical for membrane permeability and biodistribution. highlights that secondary methylamine derivatives of tricyclic antidepressants exhibit higher octanol-water partition coefficients (logPa) than primary or tertiary analogs, correlating with enhanced potency in norepinephrine uptake inhibition . For this compound:
- The 5-aminopentyl chain likely reduces logP compared to shorter alkyl chains (e.g., propyl) due to increased polarity .
- The bromophenyl group increases logP relative to non-halogenated analogs (e.g., methylphenyl derivatives) .
Adsorption Characteristics
demonstrates that methylamine cations adsorb more strongly to kaolinite Si-O surfaces than Al-OH surfaces, with adsorption energies influenced by cation structure (Table 2, ). While data specific to the target compound are lacking, its secondary amine and bulky aromatic group may reduce adsorption compared to quaternary ammonium analogs.
Bioactivity and Receptor Interactions
- Tricyclic Analogs: Secondary methylamines in tricyclic systems (e.g., desmethylimipramine) show superior potency in norepinephrine uptake inhibition due to optimal alignment of hydrophobic groups and the methylamine moiety .
- Heterocyclic Derivatives : Bromothiophene and bromofuran analogs (e.g., ) may exhibit altered binding affinities due to differences in aromatic π-π stacking and hydrogen-bonding capacity.
Metabolic Stability
- Demethylation : Methyl groups in secondary amines are less prone to metabolic removal than those in tertiary amines, as demethylation requires additional enzymatic steps .
- Excretion: The 5-aminopentyl chain’s polarity may enhance renal excretion compared to more lipophilic analogs, similar to observations in deprenyl metabolites .
Biological Activity
(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique arrangement of an amino group and a bromophenyl group attached to a pentyl chain, contributing to its reactivity and interaction with biological targets. Its empirical formula is , with a molecular weight of 250.16 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with enzymes, receptors, and proteins, influencing their activity and function.
- Biochemical Pathways : It may modulate pathways related to signal transduction, metabolic processes, and cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-negative bacteria. The minimum inhibitory concentration (MIC) against several strains is summarized in the following table:
| Compound | MIC (µg/mL) | E. coli | K. pneumoniae | P. aeruginosa |
|---|---|---|---|---|
| This compound | 0.125 | 0.03 | 0.03 | 0.125 |
| Ciprofloxacin | 0.008 | 0.03 | 0.03 | 0.125 |
These results suggest that the compound has comparable efficacy to established antibiotics .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound revealed promising results in cancer cell lines. In silico docking studies indicated potential binding affinities to the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation:
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), HCT-116 (colon cancer).
- Mechanism : Induction of apoptosis via caspase activation pathways.
The compound demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell growth in these lines.
Case Study 1: Antibacterial Profiling
In a comparative study, this compound was evaluated against several derivatives for antibacterial potency. The presence of the bromophenyl group was found to enhance solubility and reduce plasma protein binding compared to structurally similar compounds.
Case Study 2: EGFR Inhibition
A study focused on the synthesis of derivatives targeting EGFR highlighted that modifications on the pentyl chain could lead to compounds with superior anti-proliferative properties compared to traditional inhibitors like erlotinib. This compound showed favorable pharmacokinetic profiles, making it a candidate for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
